3-Aminocyclobutanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

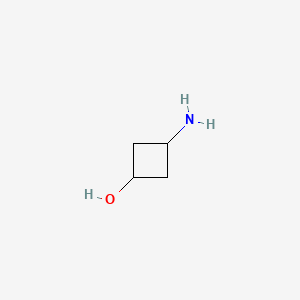

3-Aminocyclobutanol is an organic compound with the molecular formula C4H9NO. It is a solid crystalline substance that appears as a colorless to white crystalline powder. This compound is soluble in water and various organic solvents. It is known for its hygroscopic nature and its ability to react with carbon dioxide in the air, which necessitates careful storage conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Aminocyclobutanol can be synthesized through the hydrogenation of cyclobutanone in the presence of ammonia. The reaction typically involves dissolving cyclobutanone in ethanol, introducing ammonia gas, and then passing hydrogen gas through the mixture. The reaction is carried out under controlled conditions, and the product is purified through distillation and crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and ammonia incorporation. The product is then subjected to rigorous purification steps to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: Cyclobutanone derivatives.

Reduction: Cyclobutylamines.

Substitution: Halogenated cyclobutanol derivatives.

Applications De Recherche Scientifique

3-Aminocyclobutanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of biologically active molecules and complex organic compounds.

Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of novel therapeutic agents.

Mécanisme D'action

The mechanism of action of 3-Aminocyclobutanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, influencing cellular processes and metabolic functions .

Comparaison Avec Des Composés Similaires

3-Aminocyclopentanol: Similar in structure but with a five-membered ring.

3-Aminocyclohexanol: Contains a six-membered ring, offering different steric and electronic properties.

Cyclobutanol: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Aminocyclobutanol is unique due to its four-membered ring structure combined with an amino and hydroxyl group. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical research .

Activité Biologique

3-Aminocyclobutanol (3-ACB) is an intriguing compound that has garnered attention for its potential biological activities, particularly in the context of targeted protein degradation and cancer therapy. This article provides a comprehensive overview of the biological activity of 3-ACB, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

This compound is a cyclic amino alcohol with a unique four-membered ring structure. Its synthesis typically involves multi-step organic synthesis techniques, which can vary based on the desired yield and purity. The compound can be synthesized through various methods, including the use of specific reagents and conditions that facilitate the formation of the cyclobutane ring.

This compound has been identified as an important ligand for E3 ubiquitin ligases, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology. By engaging with E3 ligases such as VHL (Von Hippel-Lindau), 3-ACB facilitates the targeted degradation of specific proteins involved in critical cellular processes, including:

- Cell Cycle Regulation : Modulating proteins that control cell division.

- Apoptosis : Influencing pathways that lead to programmed cell death.

- Signal Transduction : Affecting how cells respond to external signals.

Targeted Protein Degradation

The primary application of 3-ACB is in research settings focused on targeted protein degradation. Its ability to selectively degrade proteins involved in cancer and other diseases makes it a valuable tool for therapeutic development. The compound's interaction studies reveal its binding affinity and specificity towards E3 ligases and target proteins.

Case Studies

- Cancer Research : In studies involving cancer cell lines, 3-ACB has demonstrated efficacy in promoting the degradation of oncogenic proteins. For instance, compounds utilizing 3-ACB within PROTAC frameworks have shown significant tumor regression in xenograft models when administered orally.

- Metabolic Studies : Research indicates that 3-ACB may influence amino acid metabolism in leukemia stem cells (LSCs). Inhibition of amino acid uptake was shown to selectively target LSCs, highlighting a potential therapeutic avenue for acute myeloid leukemia (AML) treatment .

Comparative Analysis with Related Compounds

To contextualize the biological activity of 3-ACB, it is useful to compare it with other compounds that share structural or functional similarities within PROTAC technology:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| VH032 | E3 Ligase Ligand-Linker | Targets VHL E3 ligase; used in similar applications |

| MZ1 | PROTAC | Targets BRD4; different ligand structure |

| ARV-825 | PROTAC | Targets BET proteins; utilizes a different linker |

| dBET1 | PROTAC | Dual-targeting BET proteins; distinct mechanism |

This compound stands out due to its specific targeting capabilities towards VHL E3 ligase, enhancing its efficacy compared to other compounds in this category.

Propriétés

IUPAC Name |

3-aminocyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUZCHOYSPEHES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of 3-Aminocyclobutanol in the synthesis of the described kinase inhibitors?

A1: this compound serves as a crucial building block in the first reported synthetic route for these novel kinase inhibitors. [] The paper describes how this compound reacts with 1,4-dinitroimidazole to create a key intermediate in the synthesis. This highlights the compound's utility in constructing the cis-1,3-disubstituted cyclobutane ring system, a core structural feature of the target kinase inhibitors.

Q2: Were there any alternative synthetic approaches explored that avoided the use of this compound?

A2: Yes, the researchers developed a second, stereoselective synthetic route that bypassed the use of this compound and the potentially hazardous 1,4-dinitroimidazole. [] This alternative method involved a 1,4-addition reaction of 4-nitroimidazole to a cyclobutenone intermediate, offering a potentially safer and more efficient synthetic pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.